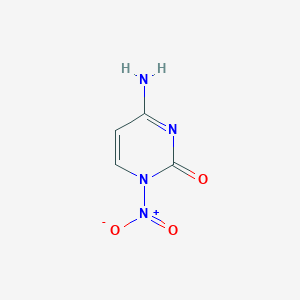
Thiomorpholine-4-carboximidhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiomorpholine-4-carboximidhydrazide is a chemical compound with the molecular formula C5H12N4S and a molecular weight of 160.24 g/mol . It is a derivative of thiomorpholine, a sulfur-containing heterocyclic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiomorpholine-4-carboximidhydrazide typically involves the reaction of thiomorpholine with hydrazine derivatives under controlled conditions. One common method includes the use of a microwave-supported one-pot reaction, which involves the use of a solid base such as magnesium oxide (MgO) in an eco-friendly solvent like ethanol . This method is advantageous due to its shorter reaction times and higher yields compared to conventional methods.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and microwave-assisted synthesis are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: Thiomorpholine-4-carboximidhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of this compound .
Scientific Research Applications
Thiomorpholine-4-carboximidhydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of thiomorpholine-4-carboximidhydrazide involves its interaction with specific molecular targets and pathways. One well-known reaction is the S-oxidation catalyzed by cytochrome P450 enzymes, leading to the formation of sulfoxides and subsequent ring cleavage . This reaction is crucial for its biodegradation and potential therapeutic effects.
Comparison with Similar Compounds
Thiomorpholine-4-carbonitrile: Used in the synthesis of coordination polymers.
Piperazine-1,4-dicarbonitrile: Another nitrogen-containing heterocycle with similar applications.
2-Thiomorpholino-5-aryl-6H-1,3,4-thiadiazine: Contains a thiomorpholine fragment and is used in medicinal chemistry.
Uniqueness: Thiomorpholine-4-carboximidhydrazide is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C5H12N4S |
|---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
N'-aminothiomorpholine-4-carboximidamide |
InChI |
InChI=1S/C5H12N4S/c6-5(8-7)9-1-3-10-4-2-9/h1-4,7H2,(H2,6,8) |
InChI Key |
BYOSVIXFYSPHRL-UHFFFAOYSA-N |
Isomeric SMILES |
C1CSCCN1/C(=N/N)/N |
Canonical SMILES |
C1CSCCN1C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13113639.png)



![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)






![5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B13113688.png)
